molecular formula C12H23ClN2O B12765415 (E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride CAS No. 139886-08-1

(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride

Cat. No.: B12765415
CAS No.: 139886-08-1
M. Wt: 246.78 g/mol
InChI Key: VQILMRFMKNFMOQ-RSGUCCNWSA-N
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Description

(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride is a chemical compound with a complex structure It is characterized by the presence of a pentyl group, a tetrahydropyridine ring, and an O-methyloxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pentyl Group: This step often involves alkylation reactions where a pentyl group is introduced to the tetrahydropyridine ring.

    Formation of the O-Methyloxime Group: This involves the reaction of the aldehyde group with methoxyamine hydrochloride under acidic conditions to form the O-methyloxime.

    Final Purification: The compound is purified through recrystallization or chromatography to obtain the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in neurological research, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2,5,6-tetrahydropyridine-3-carbaldehyde O-methyloxime hydrochloride
  • 1-Ethyl-1,2,5,6-tetrahydropyridine-3-carbaldehyde O-methyloxime hydrochloride

Uniqueness

(E)-1-Pentyl-1,2,5,6-tetrahydro-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

CAS No.

139886-08-1

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

IUPAC Name

(E)-N-methoxy-1-(1-pentyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride

InChI

InChI=1S/C12H22N2O.ClH/c1-3-4-5-8-14-9-6-7-12(11-14)10-13-15-2;/h7,10H,3-6,8-9,11H2,1-2H3;1H/b13-10+;

InChI Key

VQILMRFMKNFMOQ-RSGUCCNWSA-N

Isomeric SMILES

CCCCCN1CCC=C(C1)/C=N/OC.Cl

Canonical SMILES

CCCCCN1CCC=C(C1)C=NOC.Cl

Origin of Product

United States

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